1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
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Overview
Description
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a pyrimidine ring linked to a piperidine ring via an ether linkage, with a butanone moiety attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one typically involves the following steps:
Formation of the pyrimidin-2-yloxy intermediate: This can be achieved by reacting pyrimidine-2-ol with an appropriate halogenating agent to form pyrimidin-2-yloxy halide.
Nucleophilic substitution: The pyrimidin-2-yloxy halide is then reacted with piperidine under basic conditions to form the pyrimidin-2-yloxy piperidine intermediate.
Attachment of the butanone moiety: The final step involves the reaction of the pyrimidin-2-yloxy piperidine intermediate with butanone under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The butanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyrimidin-2-yloxy and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes involving pyrimidine and piperidine derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one would depend on its specific biological target. Generally, compounds with pyrimidine and piperidine moieties can interact with various enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyrimidine ring and have been studied for their anti-fibrotic activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown potential as CDK2 inhibitors and have various medicinal applications.
Uniqueness
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is unique due to its specific combination of pyrimidine, piperidine, and butanone moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-pyrimidin-2-yloxypiperidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-4-12(17)16-9-5-11(6-10-16)18-13-14-7-3-8-15-13/h3,7-8,11H,2,4-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFVNYHZLIHQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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